molecular formula C15H12N2O4S B10928041 Furan-2-carboxylic acid (6-methyl-benzothiazol-2-ylcarbamoyl)-methyl ester

Furan-2-carboxylic acid (6-methyl-benzothiazol-2-ylcarbamoyl)-methyl ester

Cat. No.: B10928041
M. Wt: 316.3 g/mol
InChI Key: LTYJZKVRVKNLKU-UHFFFAOYSA-N
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Description

2-[(6-METHYL-1,3-BENZOTHIAZOL-2-YL)AMINO]-2-OXOETHYL 2-FUROATE is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzothiazole ring, a furoate ester, and an amino group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-METHYL-1,3-BENZOTHIAZOL-2-YL)AMINO]-2-OXOETHYL 2-FUROATE typically involves the condensation of 2-amino-6-methylbenzothiazole with 2-furoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-[(6-METHYL-1,3-BENZOTHIAZOL-2-YL)AMINO]-2-OXOETHYL 2-FUROATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(6-METHYL-1,3-BENZOTHIAZOL-2-YL)AMINO]-2-OXOETHYL 2-FUROATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its biological activities.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(6-METHYL-1,3-BENZOTHIAZOL-2-YL)AMINO]-2-OXOETHYL 2-FUROATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in microbial growth or cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-methylbenzothiazole
  • 2-Amino-6-ethoxybenzothiazole
  • 2-Amino-6-hydroxybenzothiazole
  • 2-Amino-6-chlorobenzothiazole
  • 2-Amino-6-nitrobenzothiazole

Uniqueness

2-[(6-METHYL-1,3-BENZOTHIAZOL-2-YL)AMINO]-2-OXOETHYL 2-FUROATE is unique due to the presence of both the benzothiazole and furoate moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications compared to other benzothiazole derivatives .

Properties

Molecular Formula

C15H12N2O4S

Molecular Weight

316.3 g/mol

IUPAC Name

[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] furan-2-carboxylate

InChI

InChI=1S/C15H12N2O4S/c1-9-4-5-10-12(7-9)22-15(16-10)17-13(18)8-21-14(19)11-3-2-6-20-11/h2-7H,8H2,1H3,(H,16,17,18)

InChI Key

LTYJZKVRVKNLKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)COC(=O)C3=CC=CO3

Origin of Product

United States

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